molecular formula C27H24N2O5 B11933789 [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid

[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid

Cat. No.: B11933789
M. Wt: 456.5 g/mol
InChI Key: LNDDRUPAICPXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM095 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired free acid form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of AM095 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AM095 free acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

AM095 free acid has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the LPA1 receptor and its role in various chemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the effects of LPA1 inhibition on cell signaling and function.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis, cancer, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the LPA1 receptor

Mechanism of Action

AM095 free acid exerts its effects by selectively binding to and inhibiting the LPA1 receptor. This inhibition blocks the receptor’s ability to mediate the actions of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. The molecular targets and pathways involved include the inhibition of calcium flux, reduction of chemotaxis, and attenuation of fibrosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AM095 Free Acid

AM095 free acid stands out due to its high specificity and potency in inhibiting the LPA1 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)

InChI Key

LNDDRUPAICPXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O

Origin of Product

United States

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